molecular formula C14H12N2O2 B2886775 1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid CAS No. 10326-57-5

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid

Cat. No.: B2886775
CAS No.: 10326-57-5
M. Wt: 240.262
InChI Key: NNLTUBVFUBEOLA-UHFFFAOYSA-N
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Description

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused pyridine and benzimidazole ring system with carboxylic acid functionality, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with an aryl aldehyde followed by cyclization and oxidation to form the benzimidazole core . Another approach involves the use of transition metal-catalyzed C-N coupling reactions to construct the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds with different functional groups.

Scientific Research Applications

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a simpler structure, widely used in medicinal chemistry.

    Pyrido[1,2-a]benzimidazole: A closely related compound with similar biological activities.

    1,3-Dimethylbenzimidazole: Another derivative with different substitution patterns.

Uniqueness

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is unique due to its fused ring system and carboxylic acid functionality, which provide a versatile platform for chemical modifications and enhance its biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of heterocyclic chemistry.

Properties

IUPAC Name

1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLTUBVFUBEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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